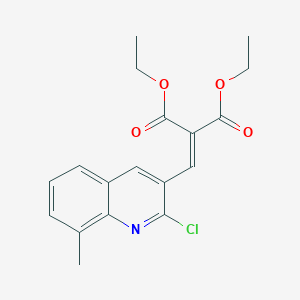

2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Description

Properties

CAS No. |

1031928-59-2 |

|---|---|

Molecular Formula |

C18H18ClNO4 |

Molecular Weight |

347.8 g/mol |

IUPAC Name |

diethyl 2-[(2-chloro-8-methylquinolin-3-yl)methylidene]propanedioate |

InChI |

InChI=1S/C18H18ClNO4/c1-4-23-17(21)14(18(22)24-5-2)10-13-9-12-8-6-7-11(3)15(12)20-16(13)19/h6-10H,4-5H2,1-3H3 |

InChI Key |

OGRBJQUSGGEXAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC2=CC=CC(=C2N=C1Cl)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. One common method includes the reaction of 8-methylquinoline with chloroacetyl chloride to introduce the chloro group at the 2-position. This is followed by a reaction with diethyl oxalate to form the diethoxycarbonyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro group at position 2 of the quinoline core undergoes nucleophilic substitution reactions, facilitated by its electron-withdrawing environment. Key examples include:

-

Hydrazination : Reaction with hydrazine replaces the chloro group with a hydrazino moiety, producing 2-hydrazino derivatives. This pathway is analogous to substitutions observed in structurally similar 4-chloro-8-methylquinolin-2(1H)-one, where hydrazine introduces hydrazino groups at position 4 under reflux conditions .

-

Alkylation : Treatment with alkylating agents like dimethyl sulfate or ethyl iodide replaces chlorine with alkylthio groups. For instance, 4-chloro-8-methylquinoline-2(1H)-thione reacts with ethyl iodide to yield 2-ethylthio derivatives .

Reaction Conditions :

| Substrate | Nucleophile | Product | Conditions |

|---|---|---|---|

| 2-Chloro-quinoline | Hydrazine | 2-Hydrazino-quinoline derivative | Reflux in ethanol |

| 2-Chloro-quinoline | Ethyl iodide | 2-Ethylthio-quinoline | Reflux in ethanol |

Michael Addition at the Vinyl Group

The electron-deficient vinyl group adjacent to the diethoxycarbonyl moiety participates in Michael addition reactions. Nucleophiles such as amines or enolates attack the β-carbon, forming covalent adducts. For example:

-

Amine Addition : Primary amines (e.g., methylamine) add to the vinyl group, generating β-amino derivatives. This reactivity is consistent with vinylquinoline analogs undergoing nucleophilic attacks under mild conditions.

Mechanistic Pathway :

Reactions of Diethoxycarbonyl Esters

The diethoxycarbonyl groups exhibit classic ester reactivity:

-

Hydrolysis : Under acidic or basic conditions, hydrolysis converts the esters into carboxylic acids. For example, treatment with aqueous HCl yields the corresponding dicarboxylic acid.

-

Transesterification : Reaction with excess alcohols (e.g., methanol) replaces ethoxy groups with methoxy groups, forming mixed esters.

Conditions for Hydrolysis :

| Substrate | Reagent | Product |

|---|---|---|

| Diethoxycarbonyl ester | HCl (aqueous) | Dicarboxylic acid |

| Diethoxycarbonyl ester | NaOH (ethanol) | Sodium carboxylate |

Polymerization via the Vinyl Group

The conjugated vinyl group enables polymerization through radical-initiated or thermal pathways. Such reactions are critical for materials science applications, forming polymeric networks with tunable properties.

Polymerization Mechanism :

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with substituted quinolines but is enhanced by its

Scientific Research Applications

2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with various molecular targets. The chloro and diethoxycarbonyl groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity . The quinoline core can intercalate with DNA, disrupting its function and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Notes:

- Lipophilicity : The diethoxycarbonylvinyl group in the target compound increases XLogP3 compared to methoxy or hydroxy analogues, enhancing membrane permeability but reducing water solubility .

- Reactivity : Chloro substituents at position 2 or 7 facilitate nucleophilic substitution, while the vinyl group enables conjugation and cycloaddition reactions .

Crystallographic and Stability Data

- The quinoline core in these compounds is typically planar, with dihedral angles between substituents (e.g., 70.22° for methoxyphenyl groups in N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline) influencing crystal packing .

- Stability: Diethoxycarbonylvinylquinolines require storage in dry, cool conditions to prevent ester hydrolysis .

Biological Activity

2-Chloro-8-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18ClNO4

- CAS Number : 1031928-59-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Notably, its potential insecticidal properties have been highlighted in the context of controlling vector-borne diseases.

Insecticidal Activity

A recent study evaluated the larvicidal effects of similar compounds against Aedes aegypti, the primary vector for several arboviruses. While specific data for this compound was not detailed, it is essential to consider the following findings from related compounds:

| Compound | LC50 (μM) | LC90 (μM) | Remarks |

|---|---|---|---|

| 3,4-(Methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | Demonstrated significant larvicidal activity |

| Temephos (control) | <10.94 | N/A | Highly effective larvicide |

The study indicated that structural features such as the presence of double bonds and specific substituents on the aromatic ring are crucial for biological activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated in current literature. However, compounds with similar structures often interact with specific biochemical pathways involved in insect physiology and metabolism.

Case Studies and Research Findings

- Insecticidal Evaluation : In studies focusing on insecticidal properties, compounds structurally related to this compound were found to disrupt larval development in mosquitoes, indicating a potential application in vector control strategies.

- Toxicological Assessments : Toxicity studies conducted on related compounds showed varying degrees of safety in mammalian models. For instance, while some compounds exhibited mild behavioral effects at high doses (2000 mg/kg), no significant structural toxicity was observed in vital organs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.